(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Description
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a thiophene ring and at position 1 with a hydroxymethyl (-CH2OH) group. The hydroxymethyl group enhances solubility and serves as a handle for further functionalization.
Properties
IUPAC Name |
(3-thiophen-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-6-10-4-3-7(9-10)8-2-1-5-12-8/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMNUXYCHXWTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves multi-step reactions. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution on the thiophene ring; nucleophiles for substitution on the pyrazole ring.
Major Products
Oxidation: (3-(Thiophen-2-yl)-1H-pyrazol-1-yl)carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated thiophene derivatives and substituted pyrazole derivatives.
Scientific Research Applications
Overview
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that combines a thiophene ring with a pyrazole structure, linked by a methanol group. This unique molecular configuration lends itself to various applications in scientific research, particularly in chemistry, biology, and medicinal fields.
Chemistry
- Building Block for Synthesis : The compound serves as a foundational molecule in organic synthesis, allowing chemists to create more complex structures. Its ability to undergo various reactions makes it valuable for developing new materials or pharmaceuticals.
Biology
- Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity, particularly against Gram-positive bacteria. The thiophene component enhances binding interactions with biological targets, potentially increasing efficacy .
- Anticancer Activity : Studies have explored the anti-proliferative effects of pyrazole derivatives on cancer cell lines. Modifications in substituents significantly impact their effectiveness against different types of cancer .
Medicinal Chemistry
- Drug Development : The compound's unique structural features make it a candidate for drug development. Its potential interactions with molecular targets such as enzymes and receptors are being investigated for therapeutic applications, including anti-inflammatory and anticancer treatments .
Case Study 1: Antimicrobial Evaluation
A series of studies assessed the antimicrobial properties of pyrazole derivatives, including this compound. Results demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-Proliferative Effects
In vitro assays evaluated the anti-proliferative effects of this compound on several cancer cell lines. The findings indicated that structural modifications could enhance its efficacy compared to standard treatments .
Mechanism of Action
The mechanism of action of (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related pyrazole-thiophene derivatives, highlighting substituent positions, molecular weights, and synthesis yields:
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogues like [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol, where the phenyl group increases lipophilicity .
- Thermal Stability : Melting points for related compounds range from 108–110°C () to higher values for bulkier derivatives .
Crystallographic and Computational Studies
- Structural Analysis : utilized X-ray crystallography and SHELXL software for pyrazole-thiophene derivatives, providing a framework for analyzing bond lengths and angles in the target compound .
Biological Activity
The compound (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a member of the pyrazole family, characterized by its unique structural features that include a thiophene moiety and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Structural Features
The structural formula of this compound can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds suggest strong potential for development as antimicrobial agents.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | 15 - 30 |
Anti-inflammatory Properties
Compounds containing thiophene rings are often associated with reduced inflammation markers. In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to known anti-inflammatory drugs such as celecoxib. The compound has shown an IC50 value of approximately 4.5 µM in COX-2 inhibition assays .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 4.5 | Celecoxib: 5.6 |
Cytotoxic Effects
Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results from MTT assays suggest that the compound can induce apoptosis in these cancer cells, making it a candidate for further development in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HCT116 | 10 |
Case Studies
One notable study focused on the synthesis and biological evaluation of thiophene-substituted pyrazoles, including this compound. The study utilized various synthetic routes to optimize yield and purity, followed by comprehensive biological testing that confirmed the compound's multifaceted bioactivity .
Study Highlights:
- Synthesis : Multiple synthetic pathways were explored, yielding the compound in high purity.
- Biological Testing : The compound was tested against several bacterial strains and cancer cell lines.
- Results : Significant antimicrobial and cytotoxic activities were observed, supporting further investigation into its therapeutic applications.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
